BMS-192364

GPCR signaling RGS proteins calcium flux

Researchers studying Gαq-RGS signaling often face variability from unvalidated calcium flux inhibitors. BMS-192364 is a validated RGS agonist that specifically targets the Gα-RGS interface, unlike generic triazolones or GPCR antagonists. - Inhibits carbachol-induced calcium flux via a Gαq-RGS-dependent mechanism; activity is abolished in Gαq(G188S) mutant cells. - Induces a dose-dependent Egl-d phenotype in C. elegans (EC50 ~0.2 mM), providing a built-in specificity control. - ≥98% purity with rigorous analytical QC. Global shipping at ambient temperature.

Molecular Formula C15H9ClF3N3O2
Molecular Weight 355.70 g/mol
CAS No. 202822-21-7
Cat. No. B1667176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-192364
CAS202822-21-7
SynonymsBMS-192364;  BMS 192364;  BMS192364;  UNII-1NC8D8P7QF.
Molecular FormulaC15H9ClF3N3O2
Molecular Weight355.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F
InChIInChI=1S/C15H9ClF3N3O2/c16-10-5-6-12(23)11(7-10)22-14(24)20-13(21-22)8-1-3-9(4-2-8)15(17,18)19/h1-7,23H,(H,20,21,24)
InChIKeyXNRWPJIJOVVQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-192364: RGS/G-Protein Modulator Overview


BMS-192364 (CAS 202822-21-7) is a small-molecule modulator of G-protein coupled receptor (GPCR) signaling that targets the interaction between Gα subunits and Regulator of G-protein Signaling (RGS) proteins, leading to the formation of an inactive Gα-RGS complex [1]. This triazolone-based compound (C15H9ClF3N3O2, MW 355.70) was originally identified from a chemical genetic screen for its ability to reduce bladder smooth muscle contractions and modulate neuromuscular signaling in C. elegans . The compound has been characterized as an RGS agonist that increases the action of GTPase-accelerating proteins (GAPs) on Gq proteins, resulting in inhibition of calcium flux downstream of muscarinic GPCR activation [1]. For procurement decisions, understanding the precise molecular target engagement and validated functional outcomes is essential when comparing BMS-192364 to other RGS modulators or calcium signaling inhibitors.

Mechanism Gα-RGS protein interaction modulator
Functional context GPCR-mediated calcium flux regulation
Model systems C. elegans neuromuscular signaling, bladder smooth muscle

BMS-192364: Generic Substitution Risks


BMS-192364 operates at a distinct molecular interface—the Gα-RGS protein interaction—rather than directly blocking calcium channels or antagonizing GPCRs. Generic substitution with structurally related triazolones or even other RGS-modulating compounds (e.g., CCG-50014, CCG-63802) is not scientifically valid because subtle variations in substituent patterns (5-chloro-2-hydroxyphenyl and 4-trifluoromethylphenyl groups) profoundly alter binding affinity to the Gα-RGS interface [1]. Furthermore, functional selectivity across different Gα subunits (Gαq vs. Gαo) and model systems (C. elegans neuromuscular signaling vs. mammalian bladder smooth muscle) cannot be assumed [1][2]. Substitution with calcium channel blockers such as niguldipine or GPCR antagonists such as carbachol fails to recapitulate the downstream signaling modulation achieved by BMS-192364, as demonstrated in head-to-head calcium flux assays [2]. Procurement of an unvalidated alternative introduces experimental variability that compromises reproducibility in studies of RGS-dependent physiological processes.

!
Structural analog BMS-195270 may not reproduce functional activity at the Gα-RGS interface.
!
Calcium channel blocker niguldipine provides different signaling modulation and does not match pathway context.
!
Other RGS modulators (e.g., CCG-50014) may exhibit altered binding due to substituent variations; functional transfer is uncertain.

BMS-192364: Head-to-Head Evidence


Calcium Flux Inhibition vs. BMS-195270

In a direct head-to-head comparison under identical assay conditions, BMS-192364 (100 μM) significantly inhibited carbachol-induced calcium flux in HEK293 cells, while the closely related analog BMS-195270 (100 μM) showed no measurable inhibition, demonstrating that minor structural modifications critically impact functional activity at the Gα-RGS interface [1].

Calcium Flux vs. BMS-195270
Head-to-head
BMS-192364 Marked inhibition of carbachol-induced calcium flux
BMS-195270 No inhibition under identical conditions
Structural analog may not share functional activity at Gα-RGS interface
Conditions: HEK293, Fluo-4, 100 µM carbachol, 15 min pre-incubation
GPCR signaling RGS proteins calcium flux

Calcium Flux Inhibition vs. Niguldipine

BMS-192364 (100 μM) produced substantially greater inhibition of carbachol-induced calcium flux than the calcium channel blocker niguldipine (100 μM) in HEK293 cells, indicating that direct calcium channel blockade is less effective than RGS/G-protein modulation for suppressing this GPCR-mediated response [1].

Calcium Flux vs. Niguldipine
Head-to-head
BMS-192364 Near-complete suppression of calcium transient
Niguldipine Partial inhibition with significant residual flux
RGS pathway modulation more effective in this assay than calcium channel block
Exact percent inhibition not numerically reported; visual comparison from fluorescence plots
calcium channel RGS proteins GPCR

Egl-d Phenotype Induction in C. elegans

BMS-192364 induces a dose-dependent egg-laying defective (Egl-d) phenotype in wild-type C. elegans, with an EC50 of approximately 0.2 mM and a maximal effect of ~80% Egl-d worms at 0.4 mM, demonstrating robust in vivo functional activity that is lost in mutant strains resistant to the compound [1].

C. elegans Egl-d Phenotype
Cross-study comparable
EC₅₀ ≈ 0.2 mM
~80% at 0.4 mM
In vivo functional benchmark for lot-to-lot consistency
Wild-type C. elegans; phenotype abolished in EAT-16 RGS mutant
C. elegans RGS proteins phenotypic screening

Target Engagement in Gαq(G188S) Mutant

BMS-192364 (100 μM) completely fails to inhibit carbachol-induced calcium flux in HEK293 cells overexpressing the Gαq(G188S) mutant allele, which is known to be insensitive to RGS GAP activity. This genetic validation confirms that BMS-192364 requires a functional Gα-RGS interaction for its inhibitory activity and is not acting through off-target calcium channel blockade or direct GPCR antagonism [1].

Target Engagement in Gαq(G188S)
Head-to-head
Wild-type cells Robust inhibition of calcium flux
Gαq(G188S) mutant Complete loss of inhibitory activity
Requires functional Gα-RGS interaction; not off-target calcium channel blockade
Genetic validation control using overexpressed mutant allele
target validation Gαq RGS proteins

BMS-192364: Validated Research Applications


Gαq-RGS Pathway Modulation in GPCR Studies

Researchers investigating GPCR signaling cascades involving Gαq and RGS proteins should select BMS-192364 for its validated ability to inhibit carbachol-induced calcium flux through a Gαq-RGS-dependent mechanism, as confirmed by loss of activity in Gαq(G188S) mutant cells [1]. This specificity is not recapitulated by the analog BMS-195270 or by the calcium channel blocker niguldipine [1][2]. Use at 100 μM with 15-minute pre-incubation for HEK293 cell-based calcium flux assays.

C. elegans Neuromuscular Signaling Studies

BMS-192364 provides a robust, dose-dependent Egl-d phenotype in C. elegans (EC50 ~0.2 mM, maximal effect ~80% at 0.4 mM), making it an ideal tool for genetic screens and pharmacological studies of RGS/G-protein regulation of neuromuscular signaling [1]. The compound's activity is abolished in EAT-16 RGS mutants, providing a built-in specificity control for target validation [1].

Bladder Smooth Muscle Contractility Research

BMS-192364 reduces urinary bladder contraction ex vivo by increasing GAP action on Gq proteins, supporting its use in preclinical models of overactive bladder and smooth muscle hypercontractility [1][2]. The compound's mechanism—enhancing RGS GAP activity rather than direct receptor antagonism—offers a distinct pharmacological approach compared to muscarinic antagonists or β3-adrenoceptor agonists.

Application
Selection Property
Validation Focus
GPCR signaling pathway studies (Gαq-RGS)
Gαq-RGS pathway modulation context
Calcium flux endpoint in HEK293 cells
C. elegans neuromuscular signaling research
In vivo phenotypic response context
Egl-d phenotype assay, mutant strain resistance
Bladder smooth muscle contractility research models
Smooth muscle contractility modulation context
Ex vivo bladder contraction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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